molecular formula C22H28N2O3S B11351752 N-(2,6-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11351752
M. Wt: 400.5 g/mol
InChI Key: JKSSTKXCEMQXPM-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group and two aromatic rings with methyl and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the carboxamide group and the aromatic rings with their respective substituents. Common reagents used in these reactions include amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,6-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical research.

Medicine: In medicine, this compound may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-6-4-9-19(14-16)15-28(26,27)24-12-10-20(11-13-24)22(25)23-21-17(2)7-5-8-18(21)3/h4-9,14,20H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

JKSSTKXCEMQXPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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